molecular formula C13H13BrN2 B13613928 N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine

Cat. No.: B13613928
M. Wt: 277.16 g/mol
InChI Key: VTYWTSXLOPAPIL-UHFFFAOYSA-N
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Description

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a methyl group and a benzene-1,4-diamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine typically involves the reaction of 4-bromoaniline with N-methyl-1,4-phenylenediamine under specific conditions. One common method involves the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of N1-(4-bromophenyl)-N1-methylbenzene-1,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or

Properties

Molecular Formula

C13H13BrN2

Molecular Weight

277.16 g/mol

IUPAC Name

4-N-(4-bromophenyl)-4-N-methylbenzene-1,4-diamine

InChI

InChI=1S/C13H13BrN2/c1-16(12-6-2-10(14)3-7-12)13-8-4-11(15)5-9-13/h2-9H,15H2,1H3

InChI Key

VTYWTSXLOPAPIL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=C(C=C1)N)C2=CC=C(C=C2)Br

Origin of Product

United States

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